1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
Overview
Description
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminoethyl group and a cyclopropylmethyl group attached to a piperidin-4-ol core
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol can be achieved through several synthetic routes One common method involves the reaction of piperidin-4-ol with 2-bromoethylamine and cyclopropylmethyl bromide under basic conditions
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the efficient production of this compound.
Chemical Reactions Analysis
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperidin-4-ol: Lacks the cyclopropylmethyl group, which may result in different chemical and biological properties.
3-(Cyclopropylmethyl)piperidin-4-ol:
1-(2-Aminoethyl)-3-methylpiperidin-4-ol: Contains a methyl group instead of a cyclopropylmethyl group, leading to variations in its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-4-6-13-5-3-11(14)10(8-13)7-9-1-2-9/h9-11,14H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERGWJUBSMOSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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